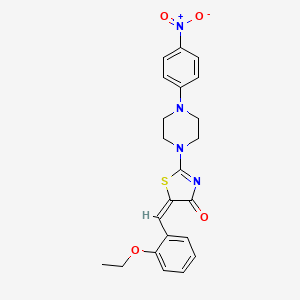![molecular formula C19H23NO3 B2681314 N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide CAS No. 304890-49-1](/img/structure/B2681314.png)
N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction using ethyl bromide and phenol.
Formation of the Propan-2-ylphenoxy Intermediate: The propan-2-ylphenoxy group can be synthesized through a similar electrophilic aromatic substitution reaction using isopropyl bromide and phenol.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propan-2-yl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-[2-(methyl)phenoxy]acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-18-12-8-6-10-16(18)20-19(21)13-23-17-11-7-5-9-15(17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQZPFAIMJKKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)


![2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2681236.png)

![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)







